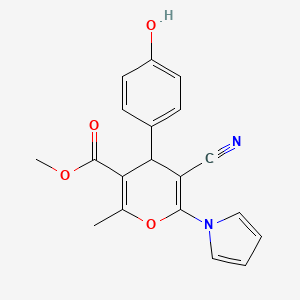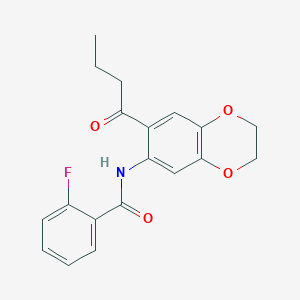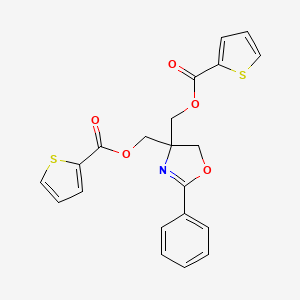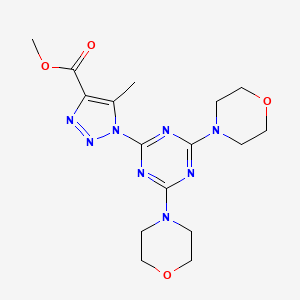![molecular formula C19H14F8N2O3 B11491328 Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B11491328.png)
Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate is a complex organic compound characterized by the presence of multiple fluorine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate typically involves multi-step organic reactions. One common method includes the formation of the core structure through a series of nucleophilic substitution reactions, followed by the introduction of the trifluoromethyl groups via electrophilic fluorination. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-(2,6-difluorophenyl)methylamino]-5-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-methyl-3-thiophenecarboxylate
- **Ethyl (2S)-2-[(2,6-difluorophenyl)formamido]-3-(4-methylphenyl)propanoate
Uniqueness
Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate is unique due to its specific arrangement of fluorine atoms and aromatic rings, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C19H14F8N2O3 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
ethyl 2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C19H14F8N2O3/c1-2-32-16(31)17(19(25,26)27,28-11-8-6-10(7-9-11)18(22,23)24)29-15(30)14-12(20)4-3-5-13(14)21/h3-9,28H,2H2,1H3,(H,29,30) |
InChI Key |
DKFOLVNYULJZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole](/img/structure/B11491250.png)
![Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]-](/img/structure/B11491256.png)

![3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11491261.png)
![Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11491269.png)
![5-(1-azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11491272.png)
![Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]-](/img/structure/B11491273.png)
![3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11491281.png)


![3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one](/img/structure/B11491307.png)
![2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B11491322.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11491337.png)
